molecular formula C13H15Cl3N2O2 B4057427 N-{3-[(trichloroacetyl)amino]phenyl}pentanamide

N-{3-[(trichloroacetyl)amino]phenyl}pentanamide

Cat. No.: B4057427
M. Wt: 337.6 g/mol
InChI Key: OWRDBZQVMUSNHZ-UHFFFAOYSA-N
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Description

N-{3-[(trichloroacetyl)amino]phenyl}pentanamide is a chemical compound with the molecular formula C13H15Cl3N2O2 It is characterized by the presence of a trichloroacetyl group attached to an amino phenyl ring, which is further connected to a pentanamide chain

Properties

IUPAC Name

N-[3-[(2,2,2-trichloroacetyl)amino]phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl3N2O2/c1-2-3-7-11(19)17-9-5-4-6-10(8-9)18-12(20)13(14,15)16/h4-6,8H,2-3,7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRDBZQVMUSNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{3-[(trichloroacetyl)amino]phenyl}pentanamide typically involves the reaction of 3-aminoacetophenone with trichloroacetic anhydride to form the trichloroacetyl derivative. This intermediate is then reacted with pentanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

N-{3-[(trichloroacetyl)amino]phenyl}pentanamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{3-[(trichloroacetyl)amino]phenyl}pentanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical studies.

    Industry: The compound is used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

N-{3-[(trichloroacetyl)amino]phenyl}pentanamide can be compared with other similar compounds, such as dichloroanilines. Dichloroanilines are characterized by the presence of two chlorine atoms on the aniline ring, whereas this compound has a trichloroacetyl group. This difference in structure imparts unique chemical and biological properties to this compound, making it distinct from dichloroanilines .

Similar compounds include:

  • Dichloroanilines
  • Trichloroanilines
  • Pentanamides with different substituents

These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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